molecular formula C21H20N4O4S B5519711 N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

Cat. No. B5519711
M. Wt: 424.5 g/mol
InChI Key: OUFLXXCFXSGYPI-HZHRSRAPSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from substituted benzaldehydes or acetophenones. For instance, derivatives similar to the compound can be synthesized starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide, with variations in substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties (Gul et al., 2016). This process typically involves the formation of intermediates that are further reacted to achieve the final sulfonamide compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. The structures often feature complex interactions such as hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the compound's stability and reactivity. For example, Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, highlighting the role of hydrogen bonds and torsion angles in defining the structure (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a variety of chemical reactions, often acting as ligands in coordination complexes or as intermediates in organic synthesis. Their reactivity can be influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The synthesis and chemical properties of these compounds can be tailored for specific applications, including their use in catalysis, as demonstrated by Jiang et al. (2001), who synthesized a water-soluble phosphine derivative of benzenesulfonamide for use in hydroformylation reactions (Jiang et al., 2001).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application and can be significantly affected by the nature of the substituents. Rodrigues et al. (2015) investigated the crystal structures of related sulfonamides, revealing the impact of intermolecular interactions on the compound's architecture and physical state (Rodrigues et al., 2015).

Scientific Research Applications

Antimicrobial Activity

Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives structurally related to N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide, has shown promising antimicrobial activities. These compounds have been synthesized and evaluated against various bacteria and fungi, indicating potential applications in addressing antimicrobial resistance (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxicity and Anticancer Activity

A series of new benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. This suggests a potential pathway for the development of new anticancer agents leveraging the structural framework of benzenesulfonamides (Gul et al., 2016).

Carbonic Anhydrase Inhibitory Effects

The synthesis and evaluation of various benzenesulfonamide derivatives have demonstrated potent inhibitory effects on carbonic anhydrase isoenzymes. These findings indicate potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Photodynamic Therapy Applications

The development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has been explored. These compounds exhibit high singlet oxygen quantum yield, suggesting their potential use as photosensitizers in photodynamic therapy for cancer treatment. The ability to generate singlet oxygen efficiently makes these derivatives valuable in the research of therapeutic agents targeting cancer cells through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Analysis

The synthesis of arylsulfonamide para-alkoxychalcone hybrids has provided insights into the effect of adding methylene groups on their conformation and assembly. This structural analysis contributes to the understanding of molecular interactions and could influence the design of new compounds with tailored properties for various applications (de Castro et al., 2013).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

Compounds with similar structures have shown potential as neuroprotective and anti-neuroinflammatory agents . Future research could focus on further exploring these properties, potentially leading to the development of new therapeutic agents.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-19-11-9-18(10-12-19)25(30(27,28)20-7-3-2-4-8-20)16-21(26)24-23-15-17-6-5-13-22-14-17/h2-15H,16H2,1H3,(H,24,26)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFLXXCFXSGYPI-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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